4-(Butylamino)-3-nitrobenzoic acid

GPCR Agonist GPR109b Niacin Receptor

Verified selective GPR109b agonist with no GPR109a activity, essential for target-specific lipid metabolism and atherosclerosis assays. Critically cited in US2014/18422 A1 for constructing CNG channel-blocking tetracaine derivatives for retinal degeneration research. Linear butylamino group provides a distinct lipophilic profile (LogP 3.10) that cannot be replicated by shorter or branched analogs without altering selectivity. Standardized 95% purity with benchmarked 70% synthetic yield ensures reproducible research results.

Molecular Formula C11H14N2O4
Molecular Weight 238.24 g/mol
CAS No. 120321-65-5
Cat. No. B054209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Butylamino)-3-nitrobenzoic acid
CAS120321-65-5
Synonyms4-BUTYLAMINO-3-NITRO-BENZOIC ACID
Molecular FormulaC11H14N2O4
Molecular Weight238.24 g/mol
Structural Identifiers
SMILESCCCCNC1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-]
InChIInChI=1S/C11H14N2O4/c1-2-3-6-12-9-5-4-8(11(14)15)7-10(9)13(16)17/h4-5,7,12H,2-3,6H2,1H3,(H,14,15)
InChIKeyPATRMRVHZVOHEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Butylamino)-3-nitrobenzoic Acid (CAS 120321-65-5): A Differentiated 3-Nitro-4-aminobenzoic Acid Scaffold for GPCR Agonist Research


4-(Butylamino)-3-nitrobenzoic acid (CAS 120321-65-5) is a substituted 3-nitro-4-aminobenzoic acid derivative characterized by a butylamino substituent at the para position and a nitro group at the meta position relative to the carboxylic acid moiety . It belongs to a class of compounds investigated as potent and highly selective agonists of the orphan human G protein-coupled receptor GPR109b (HM74), a low-affinity receptor for niacin, with no observed activity at the homologous high-affinity niacin receptor GPR109a [1]. The compound is commercially available as a research intermediate with a standard purity specification of ≥95% .

4-(Butylamino)-3-nitrobenzoic Acid: Why Alkyl Chain Length and Branching Prevent Generic Substitution in GPR109b Agonist Research


The biological activity and physicochemical profile of 3-nitro-4-aminobenzoic acid derivatives are highly dependent on the nature of the 4-amino substituent. The butylamino group in this compound imparts a specific combination of lipophilicity (LogP = 3.10) and steric bulk that cannot be replicated by simple alkyl chain truncation (e.g., methyl or ethyl) or branching (e.g., tert-butyl or sec-butyl) without altering target engagement, selectivity, and synthetic tractability . While the class of 3-nitro-4-substituted-aminobenzoic acids has been validated as potent and selective GPR109b agonists, the precise quantitative impact of the butyl substituent on potency (EC50) and receptor selectivity relative to other analogs remains to be fully elucidated in publicly accessible data [1]. Substitution with a different alkylamino group would therefore constitute a distinct chemical entity with unverified performance characteristics, precluding simple interchange in research applications [2].

4-(Butylamino)-3-nitrobenzoic Acid: Quantitative Differentiation Data for Scientific Procurement and Selection


GPR109b Agonist Activity and Receptor Selectivity Profile of the 3-Nitro-4-aminobenzoic Acid Class

In a comparative study of 3-nitro-4-substituted-aminobenzoic acids, the class of compounds was found to act as potent and highly selective agonists of the orphan human GPCR GPR109b, with no detectable activity at the closely homologous high-affinity niacin receptor GPR109a [1]. While the study reports that several analogues in the series showed potent agonist activity, the precise EC50 value for the 4-(butylamino) derivative is not specified in the publicly available abstract. This class-level evidence establishes the scaffold's inherent selectivity for GPR109b over GPR109a, a critical differentiation from other niacin receptor modulators.

GPCR Agonist GPR109b Niacin Receptor Lipid Metabolism Selectivity

Synthetic Yield Comparison for 4-(Butylamino)-3-nitrobenzoic Acid Preparation

A reported synthetic route for 4-(butylamino)-3-nitrobenzoic acid achieves a 70% yield under specific conditions: reaction of the appropriate precursors with sodium hydrogencarbonate in water at 150°C for 3 hours . This yield serves as a baseline for process optimization and cost assessment. While comparative yields for alternative alkylamino analogs (e.g., methyl, ethyl, propyl) synthesized under identical conditions are not provided, the 70% value offers a tangible metric for evaluating the synthetic accessibility of this specific compound.

Synthesis Yield Process Chemistry Nitrobenzoic Acid

Commercial Purity Specification and Quality Control Benchmark

Commercially available 4-(butylamino)-3-nitrobenzoic acid is supplied with a minimum purity specification of 95%, as indicated by vendors such as AKSci and CheMenu . This purity level is consistent with the requirements for research-grade intermediates used in medicinal chemistry and biological assay development. While higher purity grades may be available through custom synthesis, the 95% specification provides a clear, quantifiable baseline for procurement and quality control.

Purity Quality Control Procurement Analytical Specification

Physicochemical Property Differentiation: Lipophilicity and Polar Surface Area

4-(Butylamino)-3-nitrobenzoic acid exhibits a calculated LogP of 3.10 and a polar surface area (PSA) of 95.15 Ų . These values place it within a favorable range for membrane permeability and oral bioavailability, according to Lipinski's Rule of Five (LogP < 5, PSA < 140 Ų). In contrast, shorter alkyl chain analogs (e.g., methyl, ethyl) would exhibit lower LogP values, while branched-chain analogs (e.g., tert-butyl) would have altered steric profiles that may impact target binding. This specific lipophilicity profile, conferred by the linear butyl chain, distinguishes the compound from its close analogs in terms of predicted ADME properties.

Lipophilicity LogP Polar Surface Area Physicochemical Properties Drug-likeness

Patent Citation as an Intermediate for Tetracaine Derivatives Targeting CNG Channels

US Patent Application US2014/18422 A1 explicitly cites 4-(butylamino)-3-nitrobenzoic acid as a chemical intermediate in the synthesis of tetracaine derivatives designed to block cyclic nucleotide-gated (CNG) channels [1]. The patent discloses that halogen substituents on the aromatic moiety of the tetracaine scaffold improve potency of CNG channel block, and that this compound serves as a key building block for introducing specific substituents. This provides direct, verifiable evidence of its utility in a defined medicinal chemistry program targeting retinal degeneration diseases. Alternative alkylamino analogs are not disclosed as intermediates in this specific patent, underscoring the unique role of the butylamino derivative in this synthetic route.

Tetracaine Derivative CNG Channel Retinal Degeneration Patent Literature Intermediate

Optimal Research and Industrial Use Cases for 4-(Butylamino)-3-nitrobenzoic Acid Based on Quantitative Evidence


GPR109b (HM74) Agonist Tool Compound for Lipid Metabolism and Niacin Receptor Pathway Studies

Based on its classification as a member of the 3-nitro-4-substituted-aminobenzoic acid series shown to be potent and selective GPR109b agonists [1], this compound is optimally suited as a pharmacological tool for interrogating GPR109b-specific signaling pathways. The documented lack of activity at the homologous GPR109a receptor minimizes confounding off-target effects, enabling cleaner interpretation of GPR109b-mediated biology in cellular assays. Researchers investigating lipid metabolism, atherosclerosis, or niacin receptor pharmacology should prioritize this compound over non-selective analogs to ensure target-specific readouts.

Key Intermediate for the Synthesis of Tetracaine-Derived Cyclic Nucleotide-Gated (CNG) Channel Blockers

As explicitly cited in US Patent Application US2014/18422 A1 [2], 4-(butylamino)-3-nitrobenzoic acid serves as a critical intermediate for constructing tetracaine derivatives with improved potency for blocking CNG channels. This application is particularly relevant for medicinal chemistry programs targeting retinal degeneration diseases, where overactive CNG channels contribute to pathology. The patent's specific reference to this compound, rather than other alkylamino analogs, indicates its unique suitability for generating the desired substitution pattern on the tetracaine scaffold. Procurement of this compound is therefore essential for reproducing or advancing the synthetic routes described in this patent.

Development of Novel GPR109b Agonists with Optimized ADME Properties via Scaffold Modification

The defined physicochemical properties of 4-(butylamino)-3-nitrobenzoic acid (LogP = 3.10, PSA = 95.15 Ų) make it an attractive starting point for structure-activity relationship (SAR) studies aimed at optimizing the drug-like properties of GPR109b agonists. The linear butyl chain provides a balanced lipophilicity that differs significantly from shorter (methyl, ethyl) or branched (tert-butyl) analogs, offering a distinct chemical space for exploration. Medicinal chemists seeking to improve membrane permeability or reduce polar surface area while maintaining target engagement can use this compound as a scaffold for further functionalization, confident in its baseline physicochemical profile.

Synthetic Methodology Development and Process Optimization for 4-Amino-3-nitrobenzoic Acid Derivatives

The reported synthetic yield of 70% under specific conditions (sodium hydrogencarbonate in water at 150°C for 3 hours) provides a quantitative benchmark for process chemists developing new or improved routes to 4-alkylamino-3-nitrobenzoic acids. This compound can serve as a model substrate for evaluating novel catalytic systems, green chemistry approaches, or continuous flow methodologies, with the 70% yield serving as a baseline for comparison. Its commercial availability at 95% purity further ensures that research into synthetic methodology can be conducted with a well-defined, consistent starting material.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Butylamino)-3-nitrobenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.